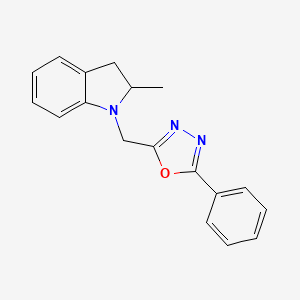

2-((2-Methylindolin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-13-11-15-9-5-6-10-16(15)21(13)12-17-19-20-18(22-17)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSANNWTYLGSARU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1CC3=NN=C(O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylindolin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole typically involves the reaction of 2-methylindoline with a suitable oxadiazole precursor. One common method involves the cyclization of a hydrazide intermediate with a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sulfuric acid or phosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylindolin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex heterocyclic compounds . Its structural versatility allows for modifications that can lead to new derivatives with enhanced properties.

Biology

Research indicates potential bioactive properties , particularly:

- Antimicrobial Activity: Studies have explored its efficacy against various bacterial strains.

- Anticancer Properties: The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, derivatives of oxadiazole have shown significant cytotoxicity against glioblastoma cell lines in vitro .

Medicine

Due to its unique structure, 2-((2-Methylindolin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole is being explored as a drug candidate for various diseases. Its mechanism of action may involve interaction with specific enzymes and receptors, potentially modulating biological pathways.

Materials Science

The compound's electronic properties make it suitable for applications in:

- Organic Semiconductors: It can be utilized in the development of organic light-emitting diodes (OLEDs).

- Advanced Materials: Research is ongoing into its use in creating materials with tailored electronic characteristics.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-((2-Methylindolin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring can influence the electronic properties of the compound, enhancing its binding affinity to target molecules. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

The following analysis focuses on 5-phenyl-1,3,4-oxadiazole derivatives with varying substituents at position 2, highlighting structural modifications and their impact on biological activity.

Anti-Breast Cancer Agents

Phenoxymethyl Substituents

Derivatives such as 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (e.g., compound 7b and 7m) demonstrated potent antiproliferative activity against MCF-7 and MDA-MB-453 breast cancer cell lines. Compound 103 (a phenoxymethyl derivative) exhibited IC50 values of 10.25 ± 2.5 µM (MCF-7) and 10.51 ± 1.9 µM (MDA-MB-453), with apoptosis-inducing capabilities .

Bromo-Nitrophenyl Substituents

2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives (e.g., compound 4c) were synthesized and evaluated via molecular docking against the estrogen receptor (PDB ID: 3ERT).

Antiglycation Agents

2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives (compounds 1–25) were synthesized and tested for antiglycation activity, a key pathway in diabetic complications.

Antimicrobial Agents

2-Amino-5-phenyl-1,3,4-oxadiazole derivatives with dithiocarbamate or nitro groups displayed moderate antibacterial and antifungal activity. Substituents like 4-nitrophenyl improved activity against E. coli and other pathogens .

Structural and Functional Analysis

Key Trends

- Electron-Withdrawing Groups (e.g., nitro, bromo): Enhance receptor binding via polar interactions but may reduce solubility .

- Electron-Donating Groups (e.g., methoxy, methylindoline): Improve solubility and membrane permeability, critical for intracellular targets .

- Bulkier Substituents (e.g., biphenyl in PBD): Increase steric hindrance, affecting binding but improving optical properties for scintillators .

Biological Activity

The compound 2-((2-Methylindolin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole is part of a class of oxadiazole derivatives that have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this specific compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The structure of 2-((2-Methylindolin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole features an oxadiazole ring, which is known for its pharmacological significance. The indoline moiety contributes to its potential biological effects. The presence of these functional groups is essential for the compound's activity against various biological targets.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a wide range of biological activities including:

- Antimicrobial Activity : Many studies have demonstrated the effectiveness of oxadiazole compounds against various pathogens, including bacteria and fungi.

- Antitubercular Activity : Some derivatives have shown significant inhibitory effects against Mycobacterium tuberculosis.

- Anti-inflammatory and Analgesic Effects : Compounds in this class have been reported to possess anti-inflammatory properties.

- Anticancer Activity : Certain oxadiazoles have demonstrated cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A study conducted on various oxadiazole derivatives highlighted their antimicrobial properties. For instance, compounds with the 1,3,4-oxadiazole core showed significant activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL .

Antitubercular Effects

In a comparative study involving several oxadiazole derivatives, it was found that some compounds exhibited MICs ranging from 4 to 8 µM against drug-resistant strains of M. tuberculosis. This suggests that the oxadiazole scaffold can be optimized for enhanced antitubercular activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the oxadiazole ring and the indoline moiety can significantly influence biological activity. For example, the introduction of various substituents on the phenyl ring has been shown to enhance antimicrobial efficacy .

Data Table: Biological Activities of Oxadiazole Derivatives

The mechanisms underlying the biological activities of oxadiazoles often involve interaction with specific enzymes or receptors. For instance, some compounds inhibit enzymes critical for bacterial cell wall synthesis or interfere with metabolic pathways in cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3,4-oxadiazole derivatives, such as 2-((2-Methylindolin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole?

- Methodology : A typical approach involves (i) condensation of carboxylic acid derivatives (e.g., hydrazides) with aldehydes or ketones to form intermediates, followed by (ii) cyclization via dehydrating agents like POCl₃ or H₂SO₄. For example, hydrazides derived from methyl esters (e.g., methyl 2-methoxybenzoate) can react with arylaldehydes to yield hydrazones, which are cyclized to oxadiazoles under acidic conditions . Purification often employs column chromatography or recrystallization.

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of 1,3,4-oxadiazole derivatives?

- Methodology :

- ¹H/¹³C NMR : Confirm the presence of characteristic protons (e.g., aromatic signals from phenyl groups, methylene protons in the indolinylmethyl moiety) and carbons (e.g., oxadiazole ring carbons at ~160–170 ppm).

- IR : Identify C=N stretching (~1600 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) in the oxadiazole ring.

- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns (e.g., loss of substituents like methylindoline).

Q. What in vitro assays are used to evaluate the biological activity of 1,3,4-oxadiazole derivatives?

- Methodology : Common assays include:

- Antiglycation Activity : Incubate compounds with bovine serum albumin (BSA) and glucose, measure advanced glycation end products (AGEs) via fluorescence .

- Anticancer Screening : Use MTT assays on cell lines (e.g., breast cancer MCF-7) to assess cytotoxicity .

- Antifungal Tests : Agar diffusion or microdilution methods against phytopathogens (e.g., Fusarium spp.) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 1,3,4-oxadiazole derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with programs like SHELX (e.g., SHELXL for refinement) determines bond lengths, angles, and packing interactions. For example, monoclinic crystal systems with anisotropic displacement parameters clarify substituent orientation and intermolecular interactions (e.g., π-π stacking in phenyl groups) . Use WinGX for data processing and ORTEP for visualization .

Q. What strategies address contradictions in reported bioactivity data for oxadiazole derivatives?

- Methodology :

- SAR Analysis : Systematically vary substituents (e.g., phenoxymethyl vs. chlorophenyl groups) to isolate activity contributors .

- Dose-Response Studies : Compare IC₅₀ values across assays to identify potency thresholds.

- Target Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like α-glucosidase or tyrosine kinase .

Q. How do computational methods guide the design of novel 1,3,4-oxadiazole analogs?

- Methodology :

- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electronic properties .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with antifungal targets like CYP51) to assess stability and binding modes .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) .

Q. What role do substituent electronic effects play in modulating the reactivity of the oxadiazole ring?

- Methodology :

- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity of the oxadiazole ring, facilitating nucleophilic substitution (e.g., with amines or thiols) .

- Electron-Donating Groups (EDGs) : Stabilize the ring against oxidation, as seen in methoxy-substituted derivatives .

- Kinetic Studies : Monitor reaction rates (e.g., via HPLC) to quantify substituent effects on ring stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.